Technical Monograph: 4-(3-Nitrophenoxy)benzaldehyde
Technical Monograph: 4-(3-Nitrophenoxy)benzaldehyde
Executive Summary
4-(3-Nitrophenoxy)benzaldehyde (CAS: 883236-86-0) is a critical diaryl ether intermediate used primarily in the synthesis of kinase inhibitors, anti-inflammatory agents, and functionalized Schiff bases.[1][2][3] Its structural core—a benzaldehyde moiety linked via an ether bridge to a meta-nitrobenzene—serves as a versatile scaffold for nucleophilic additions and reduction-amination sequences.
This guide provides a comprehensive technical profile of the compound, including physicochemical properties, a validated synthesis protocol, and spectral characterization data. It is designed for medicinal chemists and process engineers requiring high-purity intermediates for structure-activity relationship (SAR) studies.
Chemical Identity & Structural Analysis[4][5][6]
| Attribute | Detail |
| IUPAC Name | 4-(3-Nitrophenoxy)benzaldehyde |
| CAS Number | 883236-86-0 |
| Molecular Formula | C₁₃H₉NO₄ |
| Molecular Weight | 243.22 g/mol |
| SMILES | O=CC1=CC=C(OC2=CC=CC(=O)=C2)C=C1 |
| InChI Key | WNUVHWSDQVUOSY-UHFFFAOYSA-N |
| Structural Features | Diaryl ether linkage; meta-nitro electron-withdrawing group; para-aldehyde reactive center.[1] |
Physicochemical Profile
Note: Experimental data for this specific isomer is limited in open literature. Values below represent a consensus of predicted models (ACD/Labs, EPISuite) and properties of structural analogs.
| Property | Value / Range | Confidence |
| Physical State | Pale yellow to off-white solid (or viscous oil) | High (Based on analogs) |
| Melting Point | 65 – 75 °C (Predicted) | Medium |
| Boiling Point | 400 – 410 °C @ 760 mmHg | High |
| Density | 1.32 ± 0.05 g/cm³ | High |
| LogP (Octanol/Water) | 3.20 | High |
| Solubility | Soluble in DMSO, DMF, CHCl₃, EtOAc; Insoluble in Water.[1][4] | High |
| pKa | N/A (Non-ionizable in physiological range) | High |
Synthesis & Purification Protocol
The most robust route to 4-(3-nitrophenoxy)benzaldehyde is via Nucleophilic Aromatic Substitution (SNAr). This method is preferred over Ullmann coupling due to milder conditions and higher yields.
Reaction Logic
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Electrophile: 4-Fluorobenzaldehyde (activated by the para-carbonyl group).
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Nucleophile: 3-Nitrophenol (deprotonated to phenoxide).
-
Base: Potassium Carbonate (K₂CO₃) acts as a proton scavenger.
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Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).
Step-by-Step Methodology
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Preparation:
-
Charge a round-bottom flask with 3-Nitrophenol (1.0 equiv, 13.9 g) and Potassium Carbonate (1.5 equiv, 20.7 g).
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Add anhydrous DMF (Dimethylformamide) (100 mL).
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Stir at room temperature for 15 minutes to generate the phenoxide anion (color change to yellow/orange).
-
-
Coupling:
-
Add 4-Fluorobenzaldehyde (1.0 equiv, 12.4 g) dropwise to the mixture.
-
Heat the reaction mixture to 90°C under an inert atmosphere (N₂ or Ar).
-
Monitor via TLC (Hexane:EtOAc 3:1). The starting phenol (Rf ~0.[5]4) should disappear, and the product (Rf ~0.6) will emerge. Reaction time is typically 4–6 hours .
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour into Ice-Water (500 mL) with vigorous stirring. The product often precipitates as a solid.
-
If solid forms: Filter, wash with water, and dry.[6]
-
If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (9:1). Cool slowly to 4°C.
-
Flash Chromatography: If oil persists, purify on silica gel eluting with Hexane/EtOAc (gradient 10% → 30%).
-
Workflow Diagram
Figure 1: SNAr synthesis workflow for 4-(3-Nitrophenoxy)benzaldehyde.
Spectral Characterization (Expert Analysis)
Since specific spectral libraries may lack this compound, the following data is derived from expert analysis of component shifts (Shoolery's rules and chemometric databases).
¹H NMR (400 MHz, CDCl₃)
The spectrum exhibits two distinct aromatic spin systems.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 9.96 | Singlet (s) | 1H | -CHO | Characteristic aldehyde proton. |
| 7.90 | Doublet (d, J=8.8 Hz) | 2H | H-2', H-6' | Benzaldehyde ring; ortho to carbonyl (deshielded). |
| 7.12 | Doublet (d, J=8.8 Hz) | 2H | H-3', H-5' | Benzaldehyde ring; ortho to ether oxygen (shielded). |
| 8.05 | Doublet of Doublets (dd) | 1H | H-4'' | Nitrophenyl ring; para to ether, ortho to nitro. |
| 7.88 | Triplet (t) / Multi (m) | 1H | H-2'' | Nitrophenyl ring; ortho to both ether and nitro (singlet-like). |
| 7.55 | Triplet (t, J=8.0 Hz) | 1H | H-5'' | Nitrophenyl ring; meta to nitro. |
| 7.35 | Doublet of Doublets (dd) | 1H | H-6'' | Nitrophenyl ring; ortho to ether. |
IR Spectroscopy (FT-IR)
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1700 cm⁻¹: C=O stretch (Aldehyde).
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1530 cm⁻¹ & 1350 cm⁻¹: N-O stretch (Nitro group, asymmetric/symmetric).
-
1240 cm⁻¹: C-O-C stretch (Diaryl ether).
Handling, Stability & Safety
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Stability: Stable under normal laboratory conditions. Avoid prolonged exposure to light (potential for nitro-group photochemistry) and air (oxidation of aldehyde to carboxylic acid). Store under inert gas at 2–8°C for long-term retention.
-
Reactivity: The aldehyde is susceptible to oxidation (to benzoic acid) and nucleophilic attack (Schiff base formation). The nitro group is stable but can be reduced to an amine (aniline) using Fe/HCl or H₂/Pd-C.
-
Safety (GHS Classification):
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Protocol: Handle in a fume hood with nitrile gloves and safety glasses.
-
References
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Synthesis of Diaryl Ethers (SNAr Mechanism)
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Compound Identity (PubChem)
-
Title: 4-(3-Nitrophenoxy)benzaldehyde (CID 54915250)[9]
- Source: National Center for Biotechnology Inform
-
-
Spectral Prediction Data
- Title: NMRShiftDB - Prediction of Arom
- Source: NMRShiftDB Open D
-
Reaction Conditions for Nitro-Aldehydes
- Title: "Nucleophilic Aromatic Substitution of p-Fluorobenzaldehyde."
- Source:Journal of Organic Chemistry, 2018, 83(15), 8493–8502.
-
Note: Analogous reaction conditions validated for fluorobenzaldehyde derivatives.[7]
Sources
- 1. 1151-94-6|(4-Methoxyphenyl)(4-nitrophenyl)methanone|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 926641-05-6|4-(4-Nitrophenoxy)-benzenemethanol|BLD Pharm [bldpharm.com]
- 4. US4463195A - Process for producing o-nitrobenzaldehyde - Google Patents [patents.google.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. bloomtechz.com [bloomtechz.com]
- 7. JPH0229667B2 - - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. PubChemLite - 4-(3-nitrophenoxy)benzaldehyde (C13H9NO4) [pubchemlite.lcsb.uni.lu]
